molecular formula C20H21NO3 B4893745 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one

3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one

Cat. No. B4893745
M. Wt: 323.4 g/mol
InChI Key: FAWSSEUFDSVXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one, also known as ADC-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is complex and involves multiple pathways. In cancer cells, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and apoptosis. In neuroprotection, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In pain management, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects depending on the dose and duration of treatment. In cancer cells, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one induces cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuroprotection, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, leading to a decrease in oxidative stress and neuroinflammation. In pain management, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to decrease the release of inflammatory mediators such as prostaglandins, leading to a decrease in pain and inflammation.

Advantages and Limitations for Lab Experiments

3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its high purity and stability, which make it suitable for in vitro and in vivo studies. However, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one also has some limitations such as its low solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the mechanism of action of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is complex and involves multiple pathways, which can make it challenging to isolate the specific effects of the compound.

Future Directions

There are several future directions for the study of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. In cancer research, future studies could focus on the development of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as a potential anticancer drug by optimizing its efficacy and safety profile. In neuroprotection, future studies could focus on the potential of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, future studies could focus on the development of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as an alternative to traditional analgesics such as opioids, which have significant side effects and potential for abuse.
Conclusion:
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is a synthetic compound that has shown promising results in various fields of scientific research such as cancer research, neuroprotection, and pain management. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one have been discussed in this paper. Further studies are needed to fully understand the potential of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one as a therapeutic agent.

Synthesis Methods

3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form 3,4-dimethoxycyclohexanone, which is then reacted with aniline to yield 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and pain management. In cancer research, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to have protective effects against oxidative stress and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been shown to have analgesic effects by inhibiting the release of inflammatory mediators.

properties

IUPAC Name

3-anilino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWSSEUFDSVXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one

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